molecular formula C6H12ClN B2807889 1-Cyclopropylprop-2-en-1-amine hydrochloride CAS No. 1160756-80-8

1-Cyclopropylprop-2-en-1-amine hydrochloride

Cat. No.: B2807889
CAS No.: 1160756-80-8
M. Wt: 133.62
InChI Key: XQIQMQRQKQWQSI-UHFFFAOYSA-N
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Description

1-Cyclopropylprop-2-en-1-amine hydrochloride is a chemical compound with the molecular formula C6H12ClN. It is a hydrochloride salt form of 1-cyclopropylprop-2-en-1-amine. This compound is known for its unique structure, which includes a cyclopropyl group attached to a prop-2-en-1-amine moiety. The hydrochloride form enhances its stability and solubility in aqueous solutions .

Scientific Research Applications

1-Cyclopropylprop-2-en-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylprop-2-en-1-amine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-1-cyclopropylcyclopropane with a suitable amine under controlled conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of 1-cyclopropylprop-2-en-1-amine;hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-cyclopropylprop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Cyclopropylcyclopropylamine;hydrochloride
  • 1-Cyclopropylprop-2-en-1-amine;hydrobromide

Comparison: 1-Cyclopropylprop-2-en-1-amine hydrochloride is unique due to its specific structural features, such as the presence of a cyclopropyl group and the hydrochloride salt form. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1-cyclopropylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6(7)5-3-4-5;/h2,5-6H,1,3-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIQMQRQKQWQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160756-80-8
Record name 1-cyclopropylprop-2-en-1-amine hydrochloride
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